molecular formula C7H8F3NS B14512696 3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole CAS No. 62665-43-4

3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole

Cat. No.: B14512696
CAS No.: 62665-43-4
M. Wt: 195.21 g/mol
InChI Key: GMGDCUOLPINVOJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with methyl groups at positions 3 and 5, and a trifluoromethylsulfanyl group at position 2. Pyrrole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole can be achieved through various synthetic routes. One common method involves the trifluoromethylation of a pyrrole precursor. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts can be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzyme activity or receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethylsulfanyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

62665-43-4

Molecular Formula

C7H8F3NS

Molecular Weight

195.21 g/mol

IUPAC Name

3,5-dimethyl-2-(trifluoromethylsulfanyl)-1H-pyrrole

InChI

InChI=1S/C7H8F3NS/c1-4-3-5(2)11-6(4)12-7(8,9)10/h3,11H,1-2H3

InChI Key

GMGDCUOLPINVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)SC(F)(F)F)C

Origin of Product

United States

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